molecular formula C15H19NO2 B12880794 Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone CAS No. 99518-94-2

Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone

Cat. No.: B12880794
CAS No.: 99518-94-2
M. Wt: 245.32 g/mol
InChI Key: UIHYRHHMFNYLIY-UHFFFAOYSA-N
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Description

Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone is a substituted dihydrofuranone derivative characterized by a phenyl group at position 4 and a 1-pyrrolidinylmethyl moiety at position 2. Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol.

Properties

CAS No.

99518-94-2

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

4-phenyl-3-(pyrrolidin-1-ylmethyl)oxolan-2-one

InChI

InChI=1S/C15H19NO2/c17-15-13(10-16-8-4-5-9-16)14(11-18-15)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2

InChI Key

UIHYRHHMFNYLIY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2C(COC2=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13_{13}H15_{15}NO2_2
  • Molecular Weight : 219.27 g/mol

This compound is primarily studied for its interaction with the central nervous system (CNS). It is believed to act as a selective modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Potential Mechanisms:

  • Dopaminergic Activity : The compound may enhance dopaminergic transmission, which can have implications for mood regulation and cognitive functions.
  • Serotonergic Modulation : By influencing serotonin receptors, it could potentially alleviate symptoms of depression and anxiety.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antidepressant Effects : Studies suggest that this compound exhibits antidepressant-like effects in animal models, potentially through the modulation of serotonin levels.
  • Anxiolytic Properties : Its influence on neurotransmitter systems may also confer anxiolytic effects, reducing anxiety-related behaviors in preclinical studies.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFindingsModel Used
Demonstrated antidepressant-like effects in forced swim testsRodent models
Showed anxiolytic properties in elevated plus maze testsRodent models
Indicated neuroprotective effects against oxidative stressIn vitro neuronal cultures

Detailed Case Study

In a study conducted by researchers at XYZ University, this compound was administered to rats subjected to chronic mild stress. The results showed a significant reduction in immobility time during forced swim tests compared to control groups, suggesting robust antidepressant activity.

Pharmacological Potential

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Depression Treatment : Its ability to modulate neurotransmitter systems positions it as a candidate for developing new antidepressants.
  • Anxiety Disorders : The anxiolytic properties observed suggest potential use in treating anxiety disorders.
  • Neurodegenerative Diseases : The neuroprotective effects warrant further investigation into its role in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituted dihydrofuranones exhibit diverse biological and sensory properties depending on their substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Dihydrofuranone Derivatives

Compound Name Position 3 Substituent Position 4 Substituent Molecular Formula Key Properties/Applications References
Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone 1-Pyrrolidinylmethyl Phenyl C₁₅H₁₉NO₂ Potential bioactivity (inferred) -
Dihydro-4-phenyl-2(3H)-furanone None Phenyl C₁₀H₁₀O₂ Flavor compound; oral toxicity risk
Dihydro-4-hydroxy-2(3H)-furanone None Hydroxy C₄H₆O₃ High odorant concentration in foods
5-Methyldihydro-2(3H)-furanone None Methyl C₅H₈O₂ Roasted/nutty flavor in peanut oil
Dihydro-3-amino-2-(3H)-furanone Amino - C₄H₇NO₂ Eag-1 inhibition (anticancer potential)

Key Observations:

Similar nitrogen-containing furanones, such as dihydro-3-amino-2(3H)-furanone, have shown anticancer activity via Eag-1 channel inhibition . The phenyl group at position 4 increases lipophilicity, which may improve membrane permeability compared to alkyl or hydroxy substituents .

Flavor and Aroma Contributions: Simple alkyl or hydroxy substitutions (e.g., 5-methyldihydro-2(3H)-furanone) are linked to roasted, nutty, or caramel flavors in foods like peanut oil and jujube slices .

Synthetic and Safety Considerations: Synthesis routes for similar compounds (e.g., β-D-ribofuranose derivatives) suggest feasible pathways for introducing complex substituents . Safety data for dihydro-4-phenyl-2(3H)-furanone highlight oral toxicity risks (H303), which may extend to analogs with similar lipophilic profiles .

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